Lathyrine

Description

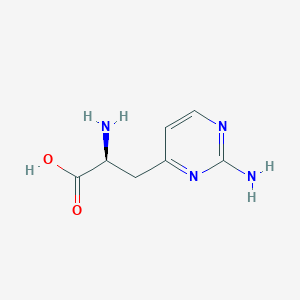

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h1-2,5H,3,8H2,(H,12,13)(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRGSTWGMWYHBN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156783 | |

| Record name | Lathyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-99-1 | |

| Record name | Lathyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lathyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lathyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Lathyrine

Proposed Biosynthetic Pathways and Mechanistic Insights

The synthesis of lathyrine is a complex process involving the assembly of a pyrimidine (B1678525) ring and its subsequent conjugation with an alanine (B10760859) derivative.

The Orotate (B1227488) Pathway and Pyrimidine Ring Assembly

This compound's pyrimidine ring is derived from a preformed pyrimidine, with the orotate pathway identified as a key route for its assembly. This de novo pyrimidine synthesis pathway is a fundamental metabolic process conserved across various organisms.

The initial steps in pyrimidine ring formation involve the contribution of specific atoms from common metabolic precursors. The nitrogen at position 1 (N-1) and carbons at positions 4, 5, and 6 (C-4, C-5, C-6) of the pyrimidine ring are derived from aspartate. The carbon at position 2 (C-2) originates from bicarbonate, while the other nitrogen (N-1) is supplied by the amide nitrogen of glutamine.

The enzymatic cascade leading to orotate begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, carbon dioxide, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). Subsequently, carbamoyl phosphate condenses with aspartate, a step mediated by aspartate transcarbamoylase. The pyrimidine ring then undergoes closure catalyzed by dihydroorotase, followed by an NAD+-dependent dehydrogenation reaction that ultimately yields orotate.

Conjugation Mechanisms of Pyrimidine and Alanine Derivatives

The final assembly of this compound involves the conjugation of a pyrimidine derivative with an alanine moiety. This compound synthase is the enzyme responsible for this crucial step, catalyzing the condensation of uracil (B121893) and alanine derivatives. nih.gov More specifically, this enzyme facilitates the simultaneous decarboxylation of 2-amino-4-carboxypyrimidine and its subsequent condensation with the alanyl side chain of serine. Experimental evidence using labeled precursors has shown that over 90% of the radioactivity from [3(-14)C]serine is incorporated into the alanine side chain of this compound, while more than 80% of the radioactivity from [2(-14)C]uracil is located at the C-2 position of this compound. Uracil serves as the precursor for 2-amino-4-carboxypyrimidine, which then undergoes the enzymatic conjugation.

Metabolic Interconversions and Turnover

This compound participates in metabolic interconversions, suggesting dynamic relationships with other amino acids.

Relationship with Homoarginine and Gamma-Hydroxyhomoarginine Metabolism

Studies have indicated a metabolic link between this compound, homoarginine, and gamma-hydroxyhomoarginine. Radioactivity from L-[guanidino-14C]homoarginine has been observed to be incorporated into this compound and gamma-hydroxyhomoarginine. Conversely, both homoarginine and gamma-hydroxyhomoarginine are labeled when [2(-14)C]uracil is supplied. These findings suggest that homoarginine and gamma-hydroxyhomoarginine may arise from the ring-opening of this compound.

Postulated Catabolic Routes and Reversibility of Intermediates

The observed interconversion between this compound, homoarginine, and gamma-hydroxyhomoarginine implies a degree of reversibility in these metabolic processes, particularly the proposed ring-opening of this compound to form homoarginine and gamma-hydroxyhomoarginine. While general pyrimidine catabolism involves a reductive pathway leading to compounds like beta-alanine, the specific detailed catabolic routes for this compound beyond its interconversion with homoarginine and gamma-hydroxyhomoarginine are not extensively described in current research.

Chemical Synthesis and Derivatization Strategies for Lathyrine and Analogs

Total Synthesis Approaches and Methodological Developments

Total synthesis of lathyrine involves constructing its distinct pyrimidinyl-alanine framework. Research has explored both biochemical pathways, which mimic its natural formation, and various chemical routes utilizing modern synthetic methodologies.

The biosynthesis of this compound in seedlings of Lathyrus tingitanus L. has been shown to proceed via the orotate (B1227488) pathway, which is the standard route for pyrimidine (B1678525) nucleotide biosynthesis. nih.govresearchgate.net Studies using radiolabeled precursors have elucidated the origins of the atoms in the this compound molecule.

The biosynthesis is stimulated by uracil (B121893), and key precursors such as [6-¹⁴C]orotate and [2-¹⁴C]uracil are incorporated into the pyrimidine ring of this compound. nih.gov The incorporation of labeled orotate is notably reduced in the presence of uracil, suggesting a competitive or regulatory relationship. nih.gov Chemical degradation studies revealed that over 80% of the radioactivity from [2-¹⁴C]uracil was located at the C-2 position of the this compound ring. nih.gov

The alanyl side chain is derived from serine. Experiments have shown that approximately 90% of the radioactivity from [3-¹⁴C]serine is recovered in the alanine (B10760859) side chain of this compound. nih.gov While it has been reported that L-homoarginine can be a precursor, further studies with [2-¹⁴C]uracil labeling suggest that homoarginine and its derivative, γ-hydroxyhomoarginine, are more likely products of the ring-opening of this compound, and their incorporation into this compound may be due to the reversibility of this process. nih.gov

Table 1: Key Research Findings in this compound Biosynthesis

| Precursor | Key Finding | Reference |

|---|---|---|

| [6-¹⁴C]Orotate | Incorporated into the pyrimidine ring, confirming the orotate pathway. | nih.gov |

| [2-¹⁴C]Uracil | Radioactivity primarily located at C-2 of the this compound ring. | nih.gov |

| [3-¹⁴C]Serine | Radioactivity primarily recovered in the alanyl side chain (90%). | nih.gov |

| L-[guanidino-¹⁴C]homoarginine | Incorporation observed, but likely due to reversible ring-opening of this compound. | nih.gov |

The chemical synthesis of this compound and its analogs relies on fundamental principles of heterocyclic and organometallic chemistry to construct the 2-aminopyrimidine (B69317) ring and attach the side chain. mt.comboyer-research.com

A common strategy for forming the pyrimidine ring involves the condensation of a three-carbon unit with an amidine. scielo.brresearchgate.net The 2-aminopyrimidine core of this compound can be synthesized from a reaction between a β-dicarbonyl compound or its equivalent and guanidine (B92328) or a related amidine derivative.

One relevant approach involves the use of α,β-alkynyl ketones as the three-carbon component. organic-chemistry.orgorganic-chemistry.org These high-energy compounds can be synthesized through various methods, including the coupling of terminal alkynes with acid chlorides, often catalyzed by copper(I) or other transition metals. organic-chemistry.org The alkynyl ketone can then react with an amidine source to form the substituted pyrimidine ring. For instance, an alkynyl ketone can be reacted with guanidine to form a 2-aminopyrimidine intermediate, which can then be further functionalized to introduce the alanyl side chain.

The synthesis of amidines themselves is a well-established field. scielo.brresearchgate.netnih.gov They can be prepared from nitriles via the Pinner reaction, from amides by activation with agents like phosphorus pentachloride followed by reaction with an amine, or from thioamides. scielo.brresearchgate.net These methods provide access to the necessary building blocks for pyrimidine synthesis.

Organometallic reagents are crucial for creating the specific carbon-carbon bonds required for these syntheses. mt.comyoutube.com For example, alkynyldimethylaluminum reagents can react with nitriles to generate α,β-alkynyl ketones, providing a key intermediate for pyrimidine construction. organic-chemistry.org

Chemical Reactivity and Synthetic Modifications

The chemical reactivity of this compound is dictated by its functional groups: the α-amino acid moiety and the 2-aminopyrimidine ring. Synthetic modifications can be targeted at either of these sites.

The pyrimidine ring and the amino acid side chain are both susceptible to oxidation. The pyrimidine ring, particularly when part of a more complex system like imidazo[1,2-a]pyrimidine, can be rapidly metabolized in biological systems by enzymes such as aldehyde oxidase (AO). nih.gov This oxidation often occurs at an electron-rich carbon position on the heterocyclic ring. nih.gov In pyrimidine catabolism, the oxidation of dihydroorotate (B8406146) to orotate is a key redox step catalyzed by dihydroorotate dehydrogenase. umich.edu Similarly, alkyl-substituted pyrimidines can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net

The amine group of the alanyl side chain can also be oxidized. Flavoproteins, a class of enzymes, are known to catalyze the oxidation of primary amines, converting the C-N single bond to a C=N double bond (an imine), which is subsequently hydrolyzed. nih.gov

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring has reduced aromaticity compared to benzene (B151609) or pyridine, making it more susceptible to reduction. researchgate.net Catalytic hydrogenation of pyrimidine-containing fused rings, such as quinoline, often results in the preferential reduction of the heterocyclic ring. msu.edu

In pyrimidine catabolism, the reduction of uracil and thymine (B56734) to their dihydro- derivatives is a key step catalyzed by dihydropyrimidine (B8664642) dehydrogenases. umich.edu Chemically, the pyrimidine ring can be reduced using reagents like sodium borohydride, which can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net The general mechanism for the reduction of the C5-C6 double bond in the pyrimidine ring involves a hydride transfer to one carbon and protonation at the adjacent carbon. umich.edu

Substitution reactions can occur at both the side chain and the pyrimidine ring, though the reactivity of each site differs significantly. libretexts.org The pyrimidine ring in this compound contains two types of reactive sites. The ring nitrogens make the ring system electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. youtube.com However, these electron-poor systems are susceptible to nucleophilic aromatic substitution, where a nucleophile attacks a ring carbon, leading to the displacement of a leaving group. boyer-research.com Conversely, the 2-amino group is an activating group, which can direct electrophilic substitution to other positions on the ring, provided the reaction conditions can overcome the deactivating effect of the ring nitrogens.

The alanyl side chain possesses standard amino acid functionality. The α-amino group and the carboxylic acid group can undergo various reactions, such as acylation, esterification, and amide bond formation, which are fundamental transformations in peptide and medicinal chemistry.

Rational Design and Synthesis of this compound Structural Analogs

The rational design of structural analogs of natural products is a cornerstone of medicinal chemistry and chemical biology. This compound, with its unique pyrimidine-containing non-proteinogenic α-amino acid structure, presents a valuable scaffold for the development of novel compounds with tailored properties. The design process involves strategic modifications to the parent structure to explore new chemical space and introduce desired functionalities, such as fluorescence, while retaining the core amino acid character.

The synthesis of this compound analogs is fundamentally reliant on the construction of the pyrimidine ring system integrated with an amino acid side chain. The pyrimidine core is a prevalent heterocycle in numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine. nih.gov Consequently, a variety of robust synthetic methodologies have been developed for its assembly, which can be adapted for creating this compound analogs.

Classic condensation reactions are a primary route for pyrimidine synthesis. The Pinner synthesis, for example, involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or guanidine to yield pyrimidine derivatives. youtube.com Another widely used method is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov These methods allow for the introduction of diverse substituents on the pyrimidine ring, which is key to creating a library of analogs.

Modern synthetic strategies often involve multi-step sequences that build the amino acid functionality onto a pre-formed pyrimidine ring or, conversely, construct the pyrimidine ring from a functionalized amino acid precursor. General synthetic approaches include:

Condensation and Cyclization: Reacting 1,3-dicarbonyl compounds with amidines. By varying the components, a range of substituted pyrimidines can be achieved. youtube.com

Substitution Reactions: Utilizing substituted chloropyrimidines and reacting them with various nucleophiles. For instance, 2-aminopyrimidines can be synthesized by replacing a halogen atom on the pyrimidine ring with an amino group, sometimes requiring a palladium catalyst. nih.gov

Acid-Catalyzed Cyclization: A one-step synthesis of certain pyrimidine derivatives can be achieved through the acid-catalyzed cyclization of acetylpyrimidine derivatives with other reagents, such as salicylic (B10762653) aldehyde. thieme-connect.com

These varied synthetic routes provide a versatile toolkit for chemists to produce a wide array of pyrimidine-based N-heterocyclic amino acids, enabling the systematic exploration of structure-activity relationships.

Table 1: Selected Synthetic Methods for Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Method | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine/Guanidine | Substituted Pyrimidine | youtube.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | nih.gov |

| Nucleophilic Substitution | Chloropyrimidine, Amine | Aminopyrimidine | nih.gov |

A significant advancement in the design of this compound analogs has been the development of fluorescent pyrimidine-derived α-amino acids. acs.orgnih.gov These molecules are of high interest as probes for biological imaging and sensing applications. bohrium.comacs.org The fluorescence in these compounds often arises from an intramolecular charge transfer (ICT) mechanism, which occurs between an electron-deficient pyrimidine ring and a conjugated, electron-rich aryl substituent. acs.org

A successful strategy for synthesizing these fluorescent amino acids involves a four-step sequence starting from a derivative of L-aspartic acid. acs.orgnih.gov This approach ensures the correct stereochemistry at the α-carbon.

The key synthetic steps are:

Weinreb Amide Formation: Commercially available N-Boc L-aspartic acid t-butyl ester is converted into a Weinreb amide. acs.orgnih.gov

Ynone Intermediate Synthesis: The Weinreb amide undergoes a chemoselective reaction with alkynyl lithium salts to generate key ynone intermediates. This step allows for the introduction of various aryl groups that will ultimately form part of the fluorescent core. acs.orgnih.gov

Pyrimidine Ring Formation: An ytterbium-catalyzed heterocyclization reaction between the ynone-derived α-amino acid and an amidine is used to construct the pyrimidine ring. The choice of amidine allows for further diversification at the C2-position of the pyrimidine. acs.orgbohrium.com

Deprotection: Removal of the protecting groups yields the final fluorescent pyrimidine-derived α-amino acid. bohrium.com

Table 2: Research Findings on Synthesized Fluorescent Pyrimidine α-Amino Acids This table is interactive. You can sort and filter the data.

| Compound Class | Synthetic Strategy | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-Derived α-Amino Acids | Ytterbium-catalyzed heterocyclization of ynone intermediates with amidines. | Variation of C2 and C4 substituents on the pyrimidine ring allows for tuning of photoluminescent properties. | acs.org |

| Charge-Transfer-Based Fluorophores | Four-step synthesis from L-aspartic acid derivative. | Combination of electron-rich aryl groups and the π-deficient pyrimidine ring leads to high quantum yields and brightness. | nih.gov |

Advanced Analytical Methodologies in Lathyrine Research

Isolation and Purification Techniques for Academic Study

The initial steps in lathyrine research involve its extraction and purification from complex biological sources, primarily the seeds of Lathyrus species.

Chromatography is a pivotal technique for isolating this compound from other amino acids and plant metabolites. nih.govmasterorganicchemistry.com Ion-exchange chromatography has proven to be a particularly effective method for this purpose. nih.gov This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. This compound, being an amino acid, can be readily separated using cation or anion exchange resins.

High-performance liquid chromatography (HPLC) is another powerful tool used in the separation of amino acids like this compound. nih.govmst.edu Reversed-phase HPLC (RP-HPLC), often utilizing a C18 column, can separate compounds based on their hydrophobicity. nih.govnanobioletters.com For chiral compounds such as this compound, specialized chiral stationary phases (CSPs) are employed to separate enantiomers. mst.edu Glycopeptide antibiotics, like teicoplanin, have been successfully used as CSPs for the resolution of unusual amino acids. mst.edu The choice of mobile phase, typically a hydro-organic mixture, is optimized to achieve the best separation. mst.edu

| Technique | Stationary Phase | Mobile Phase Principle | Application in this compound Research |

| Ion-Exchange Chromatography | Cation or Anion Exchange Resins (e.g., Dowex 50) | Elution with buffers of varying pH or ionic strength to separate molecules by charge. | Primary purification of this compound from crude plant extracts. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | C18 silica gel | Elution with a gradient of aqueous and organic solvents (e.g., water/acetonitrile) to separate by polarity. nih.gov | Fine purification and quantification of this compound. |

| Chiral HPLC | Chiral Stationary Phases (CSPs) like teicoplanin | Utilizes specific interactions between the chiral analyte and the CSP to separate enantiomers. mst.edu | Separation of L-lathyrine from its D-enantiomer. |

| Thin-Layer Chromatography (TLC) | Silica gel or cellulose | Separation based on differential partitioning between the stationary and mobile phases. nih.gov | Rapid screening of fractions for the presence of this compound during purification. nih.gov |

The isolation of this compound begins with its extraction from plant material, most commonly the seeds of Lathyrus species. nih.gov The general procedure involves drying and grinding the plant material to a fine powder to increase the surface area for solvent interaction. nih.gov

A common method is solvent extraction, where the powdered material is macerated with a suitable solvent. nih.gov The choice of solvent is critical and depends on the polarity of the target compound. For amino acids like this compound, polar solvents are typically used. Methanol is a frequently used solvent for extracting a wide range of bioactive compounds from Lathyrus species. nih.govmdpi.com Aqueous extracts are also prepared. mdpi.com Sometimes, a series of solvents with increasing polarity are used successively, from n-hexane to methanol, to fractionate the extract. amazonaws.comnatpro.com.vn After extraction, the solvent is removed under vacuum using a rotary evaporator to yield a concentrated crude extract. nih.gov

Spectroscopic and Radiochemical Approaches for Structural and Mechanistic Analysis

Once purified, this compound is subjected to various analytical techniques to confirm its structure and investigate how it is synthesized in nature.

Spectroscopy is indispensable for determining the precise molecular structure of isolated natural products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR spectra reveal the number of different types of protons and their neighboring environments, while ¹³C-NMR spectra identify the different carbon atoms in the molecule. mdpi.commdpi.comnih.gov The chemical shifts in the NMR spectrum are indicative of the electronic environment of each nucleus, allowing for the assignment of specific atoms within the this compound structure.

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹H | ¹H-NMR | 0.5 - 10.0 | Proton environment, spin-spin coupling, and stereochemistry. |

| ¹³C | ¹³C-NMR | 10 - 220 | Carbon skeleton, presence of functional groups (e.g., carboxyl, C=C). mdpi.comnih.gov |

| ¹⁵N | ¹⁵N-NMR | 0 - 900 | Nitrogen environment within the amino and pyrimidine (B1678525) groups. mdpi.com |

Mass Spectrometry (MS) determines the molecular weight of this compound with high accuracy and can provide information about its elemental composition. nih.govoregonstate.edu Techniques like Electrospray Ionization (ESI) are often coupled with HPLC (HPLC-ESI-MS) to analyze complex mixtures and identify compounds based on their mass-to-charge ratio (m/z). rsc.org High-resolution mass spectrometry can confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments to further confirm its structure. nih.gov

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products like this compound. nih.govwikipedia.org This method involves feeding the organism, in this case a Lathyrus plant, with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, or ³H). nih.govcreative-proteomics.com This "labeled" precursor is then incorporated into the plant's metabolic pathways. slideshare.net

After a period of growth, this compound is isolated from the plant and analyzed to determine the position and extent of isotope incorporation. nih.govresearchgate.net This analysis is typically done using mass spectrometry, which can detect the mass increase due to the heavy isotope, or NMR spectroscopy, which can pinpoint the exact location of isotopes like ¹³C within the molecule. wikipedia.org By identifying which atoms from the precursor are incorporated into the final this compound molecule, researchers can piece together the sequence of biochemical reactions that form its biosynthetic pathway. nih.govresearchgate.net

Cellular and Molecular Interventions of Lathyrine

Enzyme Interaction Studies and Metabolic Disruption

The interaction of lathyrine with enzymatic pathways, particularly those involved in amino acid metabolism, is a key area of investigation to understand its biological significance. While direct inhibitory effects on specific enzymes are not extensively documented, its biosynthesis and metabolism provide clues to its potential for metabolic disruption.

Inhibition of Enzymes Involved in Amino Acid Metabolism

Currently, there is a lack of specific research data demonstrating the direct inhibitory action of this compound on enzymes involved in amino acid metabolism. Studies have focused more on its biosynthetic pathway rather than its role as an enzyme inhibitor. Further research is required to explore the potential for this compound to act as a competitive or non-competitive inhibitor for enzymes that process structurally similar amino acids.

Mechanisms Leading to Accumulation of Metabolic Intermediates

The biosynthesis of this compound is intricately linked to pyrimidine (B1678525) and amino acid metabolism, suggesting that its production and degradation could lead to the accumulation of certain metabolic intermediates. This compound is synthesized from a preformed pyrimidine ring, with orotate (B1227488) and uracil (B121893) serving as precursors. The alanine (B10760859) side chain of this compound is derived from serine.

A key aspect of this compound's metabolism is its reversible conversion to homoarginine and γ-hydroxyhomoarginine. This metabolic relationship suggests that fluctuations in this compound concentrations could lead to an accumulation of these related non-proteinogenic amino acids. The equilibrium of this reversible process would likely be influenced by the metabolic state of the cell and the activity of the enzymes involved, although the specific enzymes catalyzing this conversion are not yet fully characterized.

| Precursor/Metabolite | Role in this compound Metabolism |

| Orotate | Precursor for the pyrimidine ring of this compound. |

| Uracil | Precursor for the pyrimidine ring of this compound. |

| Serine | Provides the alanine side chain of this compound. |

| Homoarginine | A metabolic product of this compound through ring opening. |

| γ-Hydroxyhomoarginine | A metabolic product of this compound through ring opening. |

Interaction with Cellular Processes and Molecular Targets

The influence of this compound on broader cellular functions and its potential molecular targets are still under investigation. Its structural uniqueness suggests potential interactions with various cellular components that could modulate cellular processes and impact plant development.

Influence on General Cellular Processes

Specific data on the influence of this compound on general cellular processes such as cell signaling, gene expression, or protein synthesis is not currently available. As a non-proteinogenic amino acid, it is unlikely to be incorporated into proteins, but its potential to interfere with amino acid transport or act as a signaling molecule itself remains an open area for research.

Modulatory Effects on Plant Growth and Development

While the presence of this compound in Lathyrus species suggests a role in plant physiology, its specific modulatory effects on growth and development have not been detailed in scientific literature. Non-proteinogenic amino acids in plants can serve various functions, including defense against herbivores, nitrogen storage, and as signaling molecules. The accumulation of this compound in seeds may suggest a role in nitrogen storage for germination and early seedling growth, or as a protective compound. However, direct experimental evidence linking this compound to specific developmental processes is lacking.

Comparative Molecular Mechanisms with Related Non-Proteinogenic Amino Acids

To understand the potential molecular actions of this compound, it is useful to compare it with other well-studied non-proteinogenic amino acids. These compounds exhibit diverse mechanisms of action, providing a framework for postulating how this compound might function.

β-N-Oxalyl-L-α,β-diaminopropionic acid (ODAP): Found in Lathyrus sativus, ODAP is a structural analog of the neurotransmitter glutamate. Its primary molecular mechanism is acting as an agonist at the AMPA receptor, a type of ionotropic glutamate receptor in the nervous system. This leads to excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death. This mechanism is distinct from what might be expected from the heterocyclic structure of this compound.

Canavanine: This non-proteinogenic amino acid, found in the seeds of certain legumes, is a structural analog of arginine. Its toxicity arises from its mistaken incorporation into proteins in place of arginine by arginyl-tRNA synthetase. The resulting canavanyl proteins have altered structures and impaired function, leading to cellular dysfunction. Furthermore, its metabolic breakdown product, canaline, is also a potent insecticide. This mechanism of interfering with protein synthesis is a plausible, though unproven, hypothesis for this compound if it were to mimic a proteinogenic amino acid.

Mimosine: Present in plants of the Mimosa and Leucaena genera, mimosine's toxicity is primarily attributed to its ability to chelate iron. By binding to iron, it inhibits iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. This leads to an arrest of the cell cycle at the G1/S boundary.

In comparison, the molecular mechanism of this compound remains undefined. Its pyrimidine ring structure is unique among these examples and suggests a different mode of action, potentially involving interference with nucleotide metabolism or other pathways that utilize pyrimidine-containing molecules.

| Compound | Primary Molecular Mechanism |

| This compound | Not yet elucidated. |

| β-N-Oxalyl-L-α,β-diaminopropionic acid (ODAP) | Agonist of the AMPA glutamate receptor, leading to excitotoxicity. |

| Canavanine | Incorporation into proteins in place of arginine, leading to dysfunctional proteins. |

| Mimosine | Iron chelation, leading to inhibition of iron-dependent enzymes and cell cycle arrest. |

Structural Comparisons with Other Nucleoamino Acids (e.g., Willardiine, Homoarginine, Canavanine)

The chemical architecture of this compound and its counterparts reveals both shared motifs and critical distinctions that underpin their biological activities.

This compound is characterized by a pyrimidine ring attached to an alanine side chain. Specifically, it is β-(2-amino-pyrimidin-4-yl)-alanine. This heterocyclic amino acid structure positions it as a structural analogue of some proteinogenic amino acids.

Willardiine , another nucleoamino acid, features a uracil ring linked to an alanine side chain, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione. wikipedia.org Its structure is reminiscent of the pyrimidine nucleobases found in nucleic acids, which contributes to its ability to interact with certain receptors.

Homoarginine is a homologue of the proteinogenic amino acid arginine, possessing an additional methylene group in its side chain. ahajournals.orgnih.govnih.gov This extension differentiates it from arginine and influences its interaction with enzymes that typically metabolize arginine.

Canavanine is a structural analogue of arginine where a methylene bridge is replaced by an oxygen atom, resulting in a guanidinooxy group. uchicago.eduwikipedia.org This substitution significantly alters its chemical properties and biological function, often leading to antagonistic effects in systems that utilize arginine. uchicago.edu

| Compound | Core Heterocycle/Functional Group | Side Chain | Key Structural Feature |

| This compound | Pyrimidine | Alanine | Amino-pyrimidine ring |

| Willardiine | Uracil | Alanine | Uracil ring, a nucleobase |

| Homoarginine | Guanidinium | Extended Lysine-like | Elongated guanidinium side chain |

| Canavanine | Guanidinooxy | Homoserine-like | Oxygen atom in the guanidinium group |

Comparative Analysis of Receptor/Enzyme Interactions

The structural variations among these amino acids directly translate to differences in their interactions with biological macromolecules.

This compound's direct receptor and enzyme interactions are not as extensively documented as the other compounds. However, its biosynthesis from a preformed pyrimidine via the orotate pathway suggests interactions with enzymes involved in nucleotide and amino acid metabolism. nih.gov The biosynthesis is stimulated by uracil and involves the incorporation of serine, catalyzed by this compound synthase. researchgate.net

Willardiine is a known partial agonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. wikipedia.orgnih.govnih.gov Its uracil ring allows it to bind to the glutamate binding site on these receptors, leading to neuronal excitation. wikipedia.org The binding affinity and agonist versus antagonist activity can be modulated by substitutions on the uracil ring. acs.org For instance, 5-substituted willardiines exhibit varied potencies and desensitization profiles at AMPA/kainate receptors. nih.gov

Homoarginine primarily interacts with enzymes of the nitric oxide (NO) pathway. It serves as a substrate for nitric oxide synthase (NOS), albeit a less efficient one than arginine, leading to the production of NO. nih.govacs.org Additionally, homoarginine can act as an inhibitor of arginase, the enzyme that competes with NOS for arginine. aloki.hu This dual action can effectively increase the bioavailability of arginine for NO synthesis, contributing to its cardiovascular effects. aloki.huahajournals.org

Canavanine's primary molecular intervention is its mimicry of arginine, leading to its recognition by arginyl-tRNA synthetase. uchicago.edunih.govnih.gov This enzyme charges tRNA with canavanine, which is then incorporated into nascent polypeptide chains in place of arginine. uchicago.edunih.gov This results in the synthesis of structurally aberrant and often non-functional proteins, leading to cytotoxicity. uchicago.eduwikipedia.org The ability of an organism's arginyl-tRNA synthetase to discriminate between arginine and canavanine is a key determinant of its susceptibility to canavanine toxicity. nih.gov

Distinctive Features in Biological Roles

The differing molecular interactions of these compounds result in distinct and significant biological roles.

The precise biological role of This compound in the plants that produce it is not fully elucidated, though it is likely involved in nitrogen storage or defense, similar to other non-proteinogenic amino acids. The biosynthesis of this compound is linked to pyrimidine metabolism, suggesting a role in the metabolic economy of the plant. nih.gov

The primary biological role of willardiine in a physiological context is as a neuroexcitatory agent due to its agonistic activity at glutamate receptors. nih.govnih.gov This property makes willardiine and its derivatives valuable research tools for studying the function of AMPA and kainate receptors and their role in synaptic transmission and plasticity. wikipedia.orgwikipedia.org

Homoarginine has emerged as a significant molecule in cardiovascular health. ahajournals.orgnih.govnih.gov Its ability to enhance nitric oxide production through its interactions with NOS and arginase contributes to vasodilation and endothelial function. aloki.hu Low levels of homoarginine have been associated with an increased risk of cardiovascular disease and mortality, highlighting its protective role in the vascular system. ahajournals.org

The principal biological role of canavanine is as a potent defense chemical for plants against herbivores. uchicago.eduwikipedia.org Its toxicity stems from its incorporation into proteins, which disrupts cellular function and can be lethal to susceptible organisms. uchicago.eduresearchgate.net This antimetabolite activity makes canavanine a subject of interest in studies of protein synthesis and as a potential therapeutic agent. biorxiv.org

Biological and Physiological Roles of Lathyrine in Plant Systems

Role in Plant Primary and Secondary Metabolism

Lathyrine's presence in Lathyrus species is not incidental; it is a product of and a participant in the plant's core metabolic processes. Its biosynthesis is intrinsically linked to fundamental pathways, and it serves as a notable component of the plant's nitrogen economy.

Contribution to Specialized Metabolite Production

The biosynthesis of this compound is a prime example of specialized metabolite production. Its pyrimidine (B1678525) ring originates from the orotate (B1227488) pathway, a fundamental route for the synthesis of pyrimidine nucleotides essential for nucleic acid synthesis nih.gov. This diversion of a primary metabolic pathway to produce a non-protein amino acid underscores the evolution of specialized metabolic networks in plants. Research on Lathyrus tingitanus has demonstrated that uracil (B121893) stimulates, and its precursors like orotate are directly incorporated into, the this compound molecule nih.gov.

Furthermore, there is evidence of a metabolic relationship between this compound and other non-protein amino acids. For instance, homoarginine and gamma-hydroxyhomoarginine are believed to be products of the ring-opening of this compound nih.gov. This suggests a potential metabolic grid where this compound can be converted into other specialized metabolites, further diversifying the chemical arsenal of the plant. The production of these compounds is a response to various internal and external stimuli, and they are integral to the plant's interaction with its environment nih.govnih.gov.

Ecological and Defensive Functions in Legumes

The accumulation of high concentrations of non-protein amino acids like this compound is a well-recognized defensive strategy in plants, particularly in the Fabaceae family. These compounds can confer a significant selective advantage by deterring herbivores and inhibiting the growth of pathogens.

Implication in Plant Defense Against Herbivores

Non-protein amino acids are known to be toxic or antinutritional to a wide range of herbivores. While direct studies on the specific effects of purified this compound on various insect herbivores are not extensively documented, the general role of related compounds suggests a defensive function. For example, the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), also found in Lathyrus sativus, is known to cause neurolathyrism in humans and animals upon excessive consumption, highlighting the potent biological activity of non-protein amino acids from this genus nih.govresearchgate.net. This compound, being a structural analogue of protein amino acids, could potentially interfere with insect metabolism or neurological functions. The production of such compounds serves as a chemical barrier, making the plant tissues less palatable and more toxic to potential consumers youtube.com.

Interplay with Plant Reproductive Biology

The allocation of resources, including nitrogen-rich compounds, to reproductive tissues is a critical aspect of a plant's life cycle. While specific research on the role of this compound in the reproductive biology of Lathyrus is limited, its presence in seeds suggests a key function in ensuring the viability and successful establishment of the next generation. The accumulation of this compound in seeds provides a concentrated source of nitrogen for the developing embryo, which is crucial for early growth before the seedling can establish its own nitrogen-fixing symbiosis isprd.in. The flowers of Lathyrus species are known to attract pollinators such as bees, and the composition of nectar and pollen can influence pollinator preference and reproductive success balkep.orgethz.chnaturebob.comresearchgate.net. While the presence of this compound in the nectar and pollen of Lathyrus species has not been explicitly quantified in the available literature, the transport of other amino acids to these tissues is a known phenomenon and plays a role in pollinator attraction and nutrition. Further investigation is needed to determine if this compound is present in these reproductive rewards and what its potential effects on pollinators and, consequently, on the plant's reproductive fitness might be.

Effects on Pollen Germination and Pollen Tube Growth

This compound, a non-protein amino acid found in certain species of the Lathyrus genus, has been observed to exert a notable influence on the processes of pollen germination and the subsequent growth of the pollen tube. Research indicates that the effects of this compound are concentration-dependent and species-specific. nih.gov

In Lathyrus niger, a species that naturally produces this compound, the application of this compound has a promoting effect on both pollen germination and pollen tube growth across all tested concentrations. nih.gov This suggests that in its native species, this compound may play a role in facilitating successful fertilization. Conversely, in most other species where this compound is not naturally present, it generally exhibits a very slight inhibitory effect on these processes. nih.gov The differential impact of this compound highlights a specialized physiological role within the species that synthesize it. The influence of this compound on pollen tube growth is often more pronounced than on germination, a phenomenon that may be attributable to the slow penetration of the amino acid into the pollen cell. nih.gov

The following table summarizes the observed effects of this compound on pollen germination and tube growth in various species as documented in scientific literature.

| Species | Natural Occurrence of this compound | Effect on Pollen Germination | Effect on Pollen Tube Growth |

| Lathyrus niger | Yes | Promoting | Promoting |

| Lathyrus silvestris | Not specified | Slight inhibitory | Slight inhibitory |

| Vicia unijuga | Not specified | Slight inhibitory | Slight inhibitory |

| Pisum sativum | Not specified | Slight inhibitory | Slight inhibitory |

| Cicer arietinum | Not specified | Slight inhibitory | Slight inhibitory |

Data sourced from a study on the effects of non-protein amino acids on pollen germination and pollen-tube growth. nih.gov

Role in Interspecific Cross-Incompatibilities within Lathyrus Genus

The presence of non-protein amino acids, including this compound, is a recognized factor in the reproductive barriers that lead to interspecific cross-incompatibility within the Lathyrus genus. nih.gov Cross-incompatibility refers to the inability of pollen from one species to successfully fertilize the ovules of another species, thus preventing the formation of hybrid offspring.

The mechanism by which this compound contributes to this reproductive isolation is linked to its effects on pollen germination and pollen tube growth. nih.gov When pollen from a Lathyrus species that does not produce this compound lands on the stigma of a this compound-producing species, the presence of this compound can inhibit the normal germination of the pollen and the subsequent growth of the pollen tube down the style to the ovule. This effectively creates a hybridization barrier. nih.gov

It is theorized that these non-protein amino acids may function as antimetabolites of common amino acids, thereby disrupting essential physiological processes in the foreign pollen. nih.gov From an evolutionary perspective, the ability of a plant to synthesize a novel amino acid like this compound could therefore be significant in the isolation and divergence of new species and genera. nih.gov This chemical barrier would reduce or prevent gene flow between different species, allowing them to evolve independently.

Research Applications and Future Directions in Lathyrine Studies

Lathyrine as a Model Compound for Chemical Biology Investigations

The presence of a pyrimidine (B1678525) N-heterocyclic amino acid structure makes this compound a valuable tool for investigations in chemical biology. Its unique combination of a heterocyclic aromatic ring and an amino acid side chain provides a scaffold for studying molecular interactions and developing new synthetic methods.

The pyrimidine ring in this compound is a key feature influencing its reactivity. As a heterocyclic aromatic compound, pyrimidine exhibits distinct electronic properties that govern its interactions. The nitrogen atoms in the ring act as electron-withdrawing groups, which can influence the reactivity of the ring and the attached amino acid side chain. Understanding this reactivity is crucial for elucidating its biological roles and for designing this compound-based molecules with specific functions.

| Property | Description |

| Ring Activation/Deactivation | The nitrogen atoms in the pyrimidine ring generally deactivate the ring towards electrophilic substitution but activate it towards nucleophilic substitution. |

| Side-Chain Reactivity | The pyrimidine ring can influence the acidity and reactivity of the amino acid's alpha-hydrogen and carboxyl group. |

| Metal Coordination | The nitrogen atoms of the pyrimidine ring and the amino acid's carboxyl and amino groups can act as ligands for metal ions, suggesting potential roles in metalloenzyme interactions. |

Interactive Data Table: Reactivity Features of Pyrimidine N-Heterocyclic Amino Acids.

The unique structure of this compound presents both a challenge and an opportunity for synthetic organic chemists. While no specific synthetic methodologies have been directly inspired by this compound's structure to date, its framework serves as an interesting target for the development of new synthetic strategies. The creation of this compound analogs could lead to the discovery of novel bioactive compounds. Bio-inspired syntheses, which mimic the natural biosynthetic pathways of compounds like this compound, are a growing area of research that could provide efficient and stereoselective routes to this and related molecules.

Potential for Agrochemical Innovation and Plant Improvement

The natural occurrence of this compound in certain plants suggests it may play a role in plant defense mechanisms. This has led to the exploration of its potential in the development of new agrochemicals and in strategies for enhancing crop resilience.

Currently, there is limited direct research on the application of this compound as a herbicide or pesticide. However, the pyrimidine core is a common feature in a number of existing agrochemicals. This suggests that this compound and its derivatives could serve as a scaffold for the development of new active ingredients. Future research may focus on screening this compound and its synthetic analogs for herbicidal or insecticidal activity. Understanding the mode of action of such compounds would be a critical step in their development as effective and selective agrochemicals. Plant secondary metabolites are known to have roles in defense against pests and pathogens, and as a secondary metabolite, this compound's potential in this area warrants further investigation. nih.gov

The presence of this compound in Lathyrus species, which are known for their resilience to various stresses, suggests a potential role for this compound in plant defense. frontiersin.org Plants produce a vast array of secondary metabolites to defend against herbivores and pathogens. nih.gov Investigating the specific role of this compound in the defense mechanisms of Lathyrus plants could provide valuable insights for developing pest-resistant crops.

Potential Research Strategies:

| Strategy | Description |

| Metabolic Engineering | Introducing the this compound biosynthetic pathway into crop plants to enhance their natural defenses. |

| Priming Plant Defenses | Investigating whether external application of this compound can trigger or "prime" the plant's own defense responses. |

| Structure-Activity Relationship Studies | Synthesizing and testing this compound analogs to identify the structural features essential for any observed pest-deterrent effects. |

Interactive Data Table: Research Strategies for this compound-based Pest Resistance.

Advancements in Plant Physiology and Chemical Biology Research

The study of this compound has contributed to a deeper understanding of plant biochemistry and the intricate pathways of secondary metabolism. Its biosynthesis and physiological effects are key areas of ongoing research.

The biosynthesis of this compound in Lathyrus tingitanus has been shown to be stimulated by uracil (B121893), with the pyrimidine ring arising from the orotate (B1227488) pathway. lifechemicals.com This discovery has provided valuable insights into the metabolic links between primary and secondary metabolism in plants. Specifically, radiolabeling studies have demonstrated that the alanine (B10760859) side chain of this compound is derived from serine. lifechemicals.com

Furthermore, the study of this compound and other non-proteinogenic amino acids contributes to our understanding of how plants adapt to environmental stress. frontiersin.org These compounds are often involved in nitrogen storage and transport, and can also act as signaling molecules in plant defense pathways. nih.gov Future research focusing on the biochemical characterization of the enzymes involved in this compound biosynthesis, such as this compound synthase, could open up new avenues for biotechnological applications.

Elucidating Novel Mechanisms in Plant Physiology

Research into this compound has been instrumental in uncovering unique metabolic pathways that are not seen in most model organisms. The biosynthesis of this pyrimidinyl amino acid represents a significant divergence from common amino acid synthesis routes, providing a fertile ground for discovering new enzymatic functions and regulatory networks within plants.

The primary pathway for this compound synthesis involves the utilization of precursors from pyrimidine metabolism. Studies have demonstrated that the pyrimidine ring of this compound is derived from the orotate pathway, a fundamental route for the synthesis of nucleotide bases. Specifically, research using radiolabeled compounds in Lathyrus tingitanus seedlings has shown that uracil is a direct precursor for the heterocyclic ring of this compound. The alanine side chain is subsequently incorporated from serine. This convergence of nucleotide and amino acid biosynthetic pathways is a remarkable and unusual metabolic feature.

Further research has revealed an intriguing metabolic relationship between this compound and other non-protein amino acids, such as homoarginine and γ-hydroxyhomoarginine. Evidence suggests that these compounds may be products of the ring-opening of this compound, indicating that this compound could serve as a central molecule in a network of nitrogenous compounds. The reversibility of these reactions suggests a dynamic metabolic grid where this compound can be both synthesized and catabolized, possibly to mobilize stored nitrogen or to produce other functional molecules. The elucidation of this pathway highlights a novel mechanism for nitrogen assimilation and transformation in legumes.

| Precursor | Contribution to this compound Structure | Key Biosynthetic Pathway |

|---|---|---|

| Uracil | Pyrimidine Ring | Orotate Pathway |

| Serine | Alanine Side Chain | Amino Acid Metabolism |

| Orotate | Pyrimidine Ring (indirect) | Orotate Pathway |

Contribution to Understanding Plant-Environment Interactions

The presence of high concentrations of non-protein amino acids like this compound in Lathyrus species is strongly correlated with their remarkable resilience to harsh environmental conditions. While direct experimental evidence exclusively focusing on this compound's role in stress tolerance is still emerging, its chemical nature and the established ecological niche of its host plants provide a strong basis for its contribution to plant-environment interactions.

Lathyrus species are well-known for their ability to thrive in marginal soils and withstand periods of drought and high salinity. researchgate.netresearchgate.net Non-protein amino acids are often implicated as key players in plant adaptation to abiotic stress. They can function as compatible solutes for osmotic adjustment, helping to maintain cellular turgor and protect cellular structures under water-deficit conditions. It is hypothesized that this compound, with its nitrogen-rich structure, may accumulate in plant tissues in response to environmental stressors, acting as an osmoprotectant.

Furthermore, these compounds can serve as significant reservoirs of nitrogen. In nutrient-poor environments, the ability to store nitrogen in a stable, soluble form that can be readily mobilized is a crucial survival strategy. This compound, containing four nitrogen atoms per molecule, is an efficient vehicle for nitrogen storage. This stored nitrogen can be remobilized to support growth and seed production when environmental conditions become more favorable.

The interaction with soil microbes is another critical aspect of plant-environment interactions. As legumes, Lathyrus species form symbiotic relationships with nitrogen-fixing rhizobia bacteria. nih.govnih.gov This symbiosis allows the plant to convert atmospheric nitrogen into a usable form, enriching the soil. While the direct role of this compound in this symbiotic process is not yet fully understood, the high nitrogen status of the plant, supported by compounds like this compound, is essential for sustaining the energy-intensive process of nitrogen fixation. Future research may explore whether this compound or its metabolites play a role in signaling or nutrient exchange within the root nodules.

| Interaction | Hypothesized Role of this compound | Supporting Evidence/Rationale |

|---|---|---|

| Abiotic Stress (Drought, Salinity) | Osmoprotectant / Compatible Solute | High concentration in stress-tolerant Lathyrus species; known function of other non-protein amino acids. researchgate.net |

| Nutrient Limitation | Nitrogen Storage Compound | High nitrogen content (4 N atoms/molecule); metabolic links to other nitrogenous compounds. |

| Symbiotic Nitrogen Fixation | Supports overall nitrogen metabolism required for symbiosis. | Lathyrus species are effective nitrogen fixers in symbiosis with rhizobia. nih.govnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.